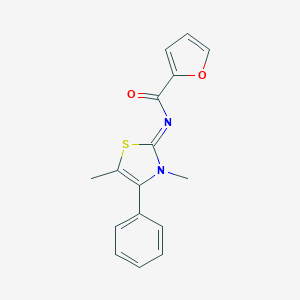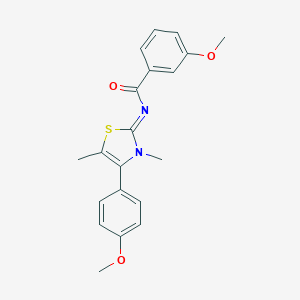![molecular formula C21H23BrN4O2S B305316 N-(4-bromo-2,6-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305316.png)
N-(4-bromo-2,6-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2,6-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been of interest to researchers due to its potential applications in the field of biochemistry and physiology.
Mécanisme D'action
The exact mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins in the body. This compound has been shown to have a high affinity for certain receptors in the body, which may be responsible for its biological activity.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes and proteins, which may be useful in the development of new drugs and therapies. This compound has also been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of various diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-bromo-2,6-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its high affinity for certain receptors in the body. This makes it a useful tool for studying the mechanism of action of various enzymes and proteins. However, one of the main limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of N-(4-bromo-2,6-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One direction is the development of new drugs and therapies based on the biochemical and physiological effects of this compound. Another direction is the study of the mechanism of action of this compound in more detail, which may lead to a better understanding of how enzymes and proteins function in the body. Additionally, further research is needed to determine the potential toxicity of this compound and its effects on human health.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves several steps. The first step is the synthesis of 4-bromo-2,6-dimethylphenylamine, which is then reacted with ethyl 4-chloroacetoacetate to form the corresponding ester. The ester is then reacted with sodium thiolate to form the thioester, which is then reacted with 4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol to form the final product.
Applications De Recherche Scientifique
N-(4-bromo-2,6-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been used in various scientific research studies. One of the main applications of this compound is in the field of biochemistry, where it has been used to study the mechanism of action of enzymes and other proteins. This compound has also been used in the field of physiology to study the effects of various drugs and chemicals on the body.
Propriétés
Nom du produit |
N-(4-bromo-2,6-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
|---|---|
Formule moléculaire |
C21H23BrN4O2S |
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
N-(4-bromo-2,6-dimethylphenyl)-2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H23BrN4O2S/c1-4-26-18(12-28-17-8-6-5-7-9-17)24-25-21(26)29-13-19(27)23-20-14(2)10-16(22)11-15(20)3/h5-11H,4,12-13H2,1-3H3,(H,23,27) |
Clé InChI |
KIBMTZLSVLXXOS-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)Br)C)COC3=CC=CC=C3 |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)Br)C)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenethyl-methanesulfonamide](/img/structure/B305234.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305235.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B305236.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305237.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305238.png)




![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)nicotinamide](/img/structure/B305247.png)
![N-[4-(4-chlorophenyl)-3,5-dimethyl-2-thiazolylidene]-2-furancarboxamide](/img/structure/B305250.png)


![ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305256.png)